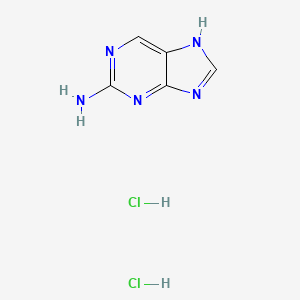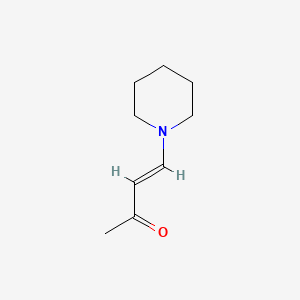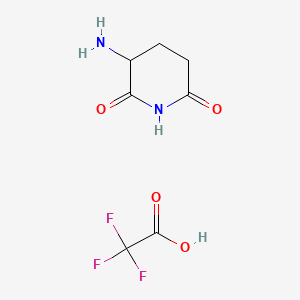
Methyl 10-methylhexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 10-methylhexadecanoate is an organic compound with the molecular formula C18H36O2. It is a methyl ester derivative of 10-methylhexadecanoic acid. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol, chloroform, and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 10-methylhexadecanoate can be synthesized through the esterification of 10-methylhexadecanoic acid with methanol. This reaction is typically catalyzed by an acid such as sulfuric acid or phosphoric acid. The reaction conditions usually involve heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to ensure optimal yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 10-methylhexadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide in acetic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 10-methylhexadecanoic acid.
Reduction: 10-methylhexadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 10-methylhexadecanoate has diverse applications in scientific research:
Chemistry: It is used as a reference compound in the study of esterification and other organic reactions.
Biology: This compound is utilized in the study of lipid metabolism and fatty acid biosynthesis.
Medicine: It serves as a precursor in the synthesis of bioactive molecules and pharmaceuticals.
Industry: this compound is used in the production of biofuels and as a component in various industrial formulations
Mechanism of Action
The mechanism of action of methyl 10-methylhexadecanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 10-methylhexadecanoic acid, which can then participate in metabolic pathways related to lipid metabolism. The compound’s effects are mediated through its interactions with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Methyl palmitate: A methyl ester of palmitic acid, similar in structure but without the methyl group at the 10th position.
Methyl stearate: A methyl ester of stearic acid, with a longer carbon chain.
Methyl oleate: A methyl ester of oleic acid, containing a double bond in the carbon chain.
Uniqueness: Methyl 10-methylhexadecanoate is unique due to the presence of a methyl group at the 10th position of the carbon chain. This structural feature imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications .
Properties
CAS No. |
2490-51-9 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284 |
Appearance |
Unit:25 mgSolvent:nonePurity:98+%Physical liquid |
Synonyms |
10-Methyl C16:0 methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)
